
Phenyl (3-methylpyrazine-2-sulfonyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl (3-methylpyrazine-2-sulfonyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound features a phenyl group, a 3-methylpyrazine-2-sulfonyl group, and a carbamate moiety, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl (3-methylpyrazine-2-sulfonyl)carbamate can be achieved through several methods:
Carbamoylation: This involves the reaction of a phenyl isocyanate with 3-methylpyrazine-2-sulfonyl chloride under mild conditions to form the desired carbamate.
Transcarbamoylation: This method uses methyl carbamate as a carbamoyl donor in the presence of a catalyst such as tin or indium triflate.
One-Pot Synthesis: A one-pot reaction involving carbonylimidazolide in water with a nucleophile can also be used to prepare carbamates without the need for an inert atmosphere.
Industrial Production Methods
Industrial production of this compound typically involves large-scale carbamoylation reactions using phenyl isocyanate and 3-methylpyrazine-2-sulfonyl chloride. The reaction is carried out in a solvent such as toluene or dichloromethane, with the product being purified through crystallization or filtration.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl (3-methylpyrazine-2-sulfonyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Phenyl (3-methylpyrazine-2-sulfonyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Phenyl (3-methylpyrazine-2-sulfonyl)carbamate involves its ability to act as a protecting group for amines. The carbamate moiety can be installed and removed under mild conditions, allowing for selective reactions to occur without interference from the protected amine group . The molecular targets and pathways involved include interactions with enzymes and proteins, leading to modifications that can alter their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenyl carbamate
- Methyl carbamate
- Ethyl carbamate
Uniqueness
Phenyl (3-methylpyrazine-2-sulfonyl)carbamate is unique due to the presence of the 3-methylpyrazine-2-sulfonyl group, which provides additional reactivity and selectivity in chemical reactions. This makes it a valuable compound in synthetic chemistry and various research applications.
Eigenschaften
CAS-Nummer |
89391-80-0 |
|---|---|
Molekularformel |
C12H11N3O4S |
Molekulargewicht |
293.30 g/mol |
IUPAC-Name |
phenyl N-(3-methylpyrazin-2-yl)sulfonylcarbamate |
InChI |
InChI=1S/C12H11N3O4S/c1-9-11(14-8-7-13-9)20(17,18)15-12(16)19-10-5-3-2-4-6-10/h2-8H,1H3,(H,15,16) |
InChI-Schlüssel |
JHADJCCCWVNQML-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CN=C1S(=O)(=O)NC(=O)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


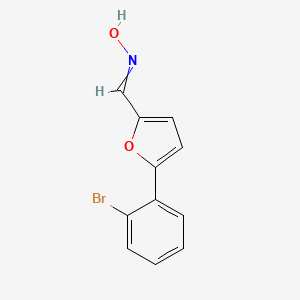
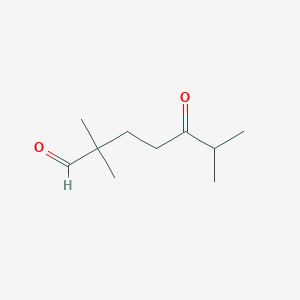
![(3S)-3-Amino-1-[phenyl(2H-tetrazol-5-yl)amino]azetidin-2-one](/img/structure/B14393689.png)
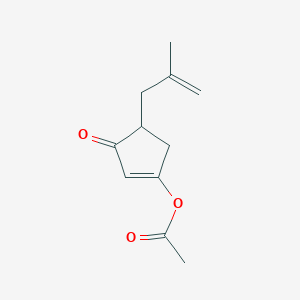
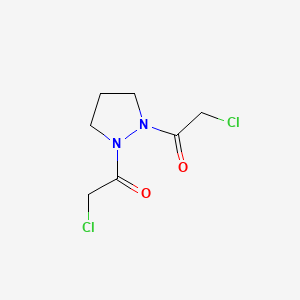
![1a-(4-Methylpent-4-en-1-yl)-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one](/img/structure/B14393713.png)

![6a-Methyl-6-(2-oxopropyl)hexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B14393734.png)
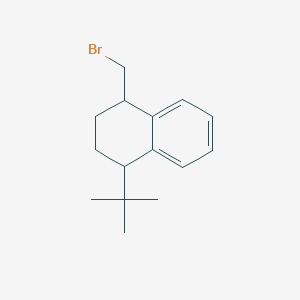

![2,2'-Disulfanediylbis[N-(2-bromo-4-methylphenyl)benzamide]](/img/structure/B14393767.png)
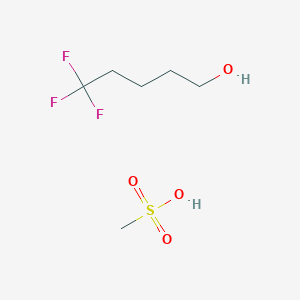
![5-Chloro-1-{[(4-chlorophenyl)methoxy]methyl}pyrimidin-2(1H)-one](/img/structure/B14393774.png)
![Methyl chloro(1-methylbicyclo[4.1.0]heptan-7-ylidene)acetate](/img/structure/B14393775.png)
